

Application Notes and Protocols for AMG-Tie2-1 Treatment

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Compound of Interest

Compound Name: AMG-Tie2-1

Cat. No.: B1667046

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Introduction

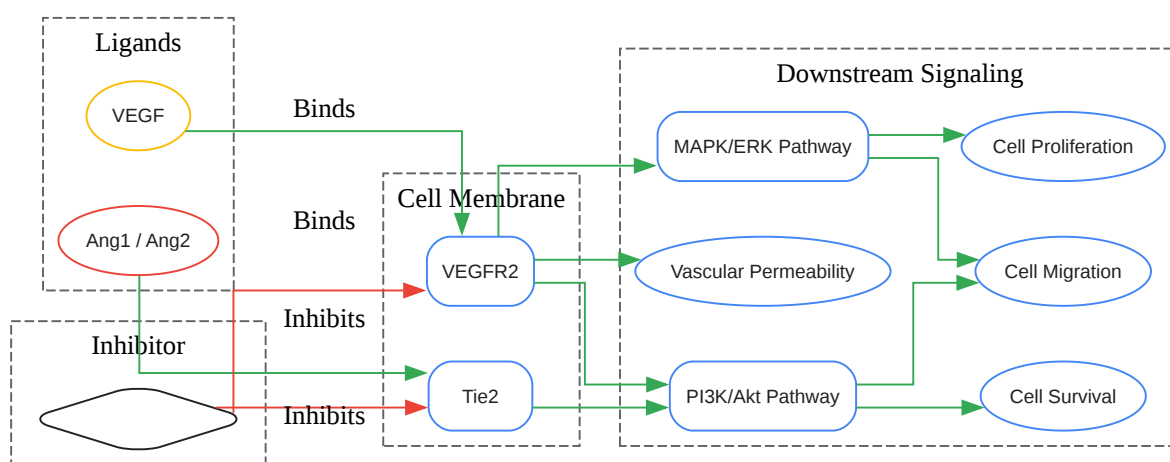
AMG-Tie2-1 is a potent small molecule inhibitor targeting both Tie2 (Teka) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key receptor tyrosine kinases involved in angiogenesis.^[1] By inhibiting these pathways, **AMG-Tie2-1** presents a promising tool for investigating the roles of Tie2 and VEGFR2 signaling in normal and pathological angiogenesis, including tumor vascularization. These application notes provide detailed protocols for assessing the efficacy of **AMG-Tie2-1** in relevant cell lines and offer a summary of responsive cell lines based on available data.

Mechanism of Action

AMG-Tie2-1 exerts its biological effects by binding to the ATP-binding site of the kinase domain of both Tie2 and VEGFR2, thereby preventing their autophosphorylation and subsequent downstream signaling. The Angiopoietin (Ang)/Tie2 axis is critical for vascular maturation and stability, while the VEGF/VEGFR2 pathway is a primary driver of endothelial cell proliferation, migration, and survival. Dual inhibition of these pathways can lead to a more comprehensive blockade of angiogenesis.

Signaling Pathways

The signaling cascades initiated by Tie2 and VEGFR2 are complex and interconnected. Upon ligand binding (Angiopoietins for Tie2 and VEGF for VEGFR2), the receptors dimerize and autophosphorylate, creating docking sites for various signaling molecules.



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Caption: **AMG-Tie2-1** inhibits both Tie2 and VEGFR2 signaling pathways.

Responsive Cell Lines

The primary targets of **AMG-Tie2-1** are endothelial cells, which express high levels of Tie2 and VEGFR2. Cancer cell lines that express these receptors or are highly dependent on angiogenesis for growth are also expected to be responsive.

Cell Line	Cell Type	Target	IC50 (nM)	Reference
EA.hy926	Human Endothelial	Tie2 (enzyme)	1	[1]
EA.hy926	Human Endothelial	VEGFR2 (enzyme)	3	[1]
EA.hy926	Human Endothelial	Tie2 Phosphorylation	10	[1]
HUVEC	Human Umbilical Vein Endothelial	Tie2/VEGFR2	-	Responsive to Tie2/VEGFR2 inhibition
Colo205	Human Colorectal Cancer	Angiogenesis (in vivo)	-	Responsive to dual Ang1/Ang2 inhibition

Note: While direct IC50 values for **AMG-Tie2-1** in many cancer cell lines are not publicly available, cell lines known to express Tie2 and/or rely on VEGF signaling are potential candidates for testing. These include, but are not limited to, certain breast, colon, prostate, and ovarian cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of **AMG-Tie2-1**.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of **AMG-Tie2-1** on the viability of endothelial or cancer cell lines.

Materials:

- **AMG-Tie2-1** (stock solution in DMSO)
- Responsive cell line (e.g., EA.hy926, HUVEC, or a cancer cell line of interest)

- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Workflow:



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References

- 1. medchemexpress.com [medchemexpress.com]
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